Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

Description

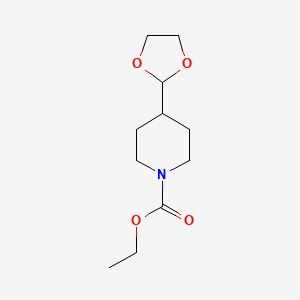

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a 1,3-dioxolane ring attached to the piperidine scaffold and an ethoxycarbonyl group at the 1-position. The 1,3-dioxolane moiety may enhance solubility or metabolic stability, while the piperidine core is a common pharmacophore in central nervous system (CNS)-targeting drugs and enzyme inhibitors .

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-2-14-11(13)12-5-3-9(4-6-12)10-15-7-8-16-10/h9-10H,2-8H2,1H3 |

InChI Key |

CKALVVHIKMPBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 1,3-dioxolane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Types of Reactions:

Oxidation: Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 1,3-dioxolane ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Insights

- 1,3-Dioxolane vs. Aromatic Substitutents: The 1,3-dioxolane group in the target compound may confer improved solubility compared to aromatic substituents (e.g., indole or pyridinyl groups in ). However, aromatic systems often enhance target binding via π-π interactions, as seen in the iNOS inhibitor .

- Ethoxycarbonyl vs.

- Synthetic Complexity : The target compound’s synthesis route is unspecified in the evidence, but analogs such as the indole derivative (414b) require specialized conditions (e.g., Rh-catalyzed hydroformylation) with moderate yields (38%) , suggesting that simpler routes (e.g., reductive amination ) may be more scalable.

Biological Activity

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and comparisons with similar compounds.

Structural Characteristics

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate features a piperidine ring and a dioxolane moiety, which contribute to its biological activity. The molecular formula is C₁₂H₁₈N₄O₃, indicating the presence of an ethyl ester linked to a carboxylate group. The dioxolane ring enhances the compound's solubility and may influence its interaction with biological targets.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate that Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate exhibits notable antimicrobial activity. Research has shown that compounds with similar piperidine structures often demonstrate effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been suggested to possess anti-inflammatory effects. The presence of the piperidine core is associated with several anti-inflammatory agents, making it a candidate for further pharmacological evaluation. Studies typically focus on the modulation of inflammatory mediators such as cytokines and prostaglandins.

Synthesis Methods

The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate can be achieved through various methods that allow for efficient production with good yields. Common approaches include:

- Condensation Reactions : Utilizing piperidine derivatives and dioxolane precursors.

- Esterification Techniques : Employing acid chlorides or anhydrides in the presence of catalysts.

These methods are crucial for producing derivatives that may exhibit distinct biological properties.

Comparative Analysis

To better understand the uniqueness of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl piperidine-4-carboxylate | Lacks dioxolane moiety | Different reactivity due to absence of additional ring |

| Ethyl 1-methylpiperidine-4-carboxylate | Contains a methyl group instead of ethyl | Variations in physical and chemical properties |

| Ethyl 4-(tetrahydrofuran-2-yl)piperidine-1-carboxylate | Tetrahydrofuran ring instead of dioxolane | Different stability and reactivity characteristics |

This table highlights how the specific dioxolane substitution pattern in Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate may enhance solubility or alter interaction profiles with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological mechanisms underlying the biological activities of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate. For instance:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.

- Anti-inflammatory Mechanism : Another investigation explored the compound's ability to modulate cytokine levels in vitro. The results demonstrated a reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory diseases.

These findings underscore the importance of further research into this compound's pharmacodynamics and pharmacokinetics to fully assess its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.